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Quantitative Comparison of TMPRSS2 Inhibitors

The table below summarizes key experimental data for camostat mesylate and bromhexine hydrochloride,

and includes nafamostat for context, as it is a frequently studied comparator.

Inhibitor
Biochemical
IC50
(TMPRSS2)

Molecular
Docking
Interactions
(Catalytic Triad)

Experimental
Model(s) Used

Key Findings

Camostat
Mesylate

6.2 nM [1] Strong interaction

with His296 and
Ser441 [2] [3]

Fluorogenic

enzyme assay [1];
Molecular

dynamics
simulation [2]

Potent inhibitor of

TMPRSS2 protease
activity; metabolite

FOY-251 also active
(IC50 = 33.3 nM) [1].

Nafamostat
(Comparator)

0.27 nM [1] Interacts with
His296 and

Ser441; detailed
co-crystal

structure available
[2] [4]

Fluorogenic
enzyme assay [1];

X-ray
crystallography

(PDB: 7MEQ) [4]

Very potent inhibitor;
structural basis of

binding is well-
defined [4].
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Inhibitor
Biochemical
IC50
(TMPRSS2)

Molecular
Docking
Interactions
(Catalytic Triad)

Experimental
Model(s) Used

Key Findings

Bromhexine
Hydrochloride
(BHH)

No inhibition

observed in one
biochemical

assay [1]

Binds peripherally

(e.g., with Ala386,
Gln438); does not

directly engage
catalytic triad [2]

[5]

Fluorogenic

enzyme assay [1];
Molecular docking

and dynamics [2]

Evidence is

contradictory; one
study found no

activity [1], while
others suggest a

different, weaker
binding mode [2].

Detailed Experimental Insights

The following sections provide further context on the experimental protocols and mechanistic insights from

the research.

Mechanism of Action and Binding: The inhibitors function through distinct mechanisms.

Camostat mesylate and its structural analog nafamostat are covalent inhibitors that bind irreversibly

to the catalytic serine (Ser441) of TMPRSS2, permanently inactivating the enzyme [6] [4]. In contrast,

bromhexine hydrochloride is suggested to bind to a hydrophobic patch outside the primary catalytic

site, potentially causing allosteric inhibition without directly engaging Ser441 [2] [7]. This difference

is a key factor in their relative potencies.

Experimental Protocols: Key methodologies from the search results include:

Biochemical (Enzymatic) Assay: This high-throughput screening method uses a recombinant

TMPRSS2 protease domain and a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
The substrate releases a fluorescent signal upon cleavage; inhibitors block this reaction. The

concentration that reduces enzyme activity by half is reported as the IC50 value [1].
Molecular Modeling Workflow: When experimental structures were unavailable, researchers

used homology modeling to predict the 3D structure of TMPRSS2. They then performed
molecular docking to computationally simulate how inhibitors bind to the protein. These

models were refined and validated using molecular dynamics (MD) simulations, which
assess the stability of the protein-inhibitor complex over time [2].
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The workflow for the molecular modeling approach used in several studies is summarized below:

Start: No Experimental
TMPRSS2 Structure

Homology Modeling

Molecular Docking
of Inhibitors

Molecular Dynamics
Simulation (500 ns)

Binding Affinity Analysis
(MM-PBSA)

Output: Predicted Binding
Modes and Stability

Click to download full resolution via product page

Interpretation Guide for Researchers

When evaluating the evidence, consider:

Source of Data: Biochemical IC50 values from enzymatic assays [1] provide direct evidence of

inhibitory potency. Computational docking and dynamics results [2] offer mechanistic hypotheses but
require experimental validation.
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Conflict for BHH: The strong negative biochemical data for bromhexine hydrochloride [1] suggests

its potential efficacy may not be due to direct TMPRSS2 inhibition, or that its activity is highly
dependent on experimental conditions.

Clinical Relevance: Camostat mesylate and nafamostat are clinically approved drugs (in Japan)
repurposed for COVID-19, with known safety profiles [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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